molecular formula C19H18N2O3S2 B2739274 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1226435-80-8

3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2739274
CAS No.: 1226435-80-8
M. Wt: 386.48
InChI Key: AMWWIUSRRTXYDA-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide backbone with two key substituents:

  • 3-(N-Methylbenzenesulfonamido): A sulfonamide group linked to a methylated benzene ring at position 3 of the thiophene.
  • N-(3-Methylphenyl): A 3-methyl-substituted phenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-14-7-6-8-15(13-14)20-19(22)18-17(11-12-25-18)21(2)26(23,24)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWWIUSRRTXYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an amine, such as 3-methylphenylamine, under suitable conditions.

    Final coupling: The final step involves coupling the sulfonylated thiophene derivative with the amine to form the desired compound.

Industrial Production Methods

Industrial production of 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound exhibits significant biological activities, which can be categorized into several key areas:

Anticancer Activity

Research indicates that 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide has potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound interacts with specific molecular targets, potentially affecting pathways involved in cell cycle regulation and apoptosis. For instance, it may inhibit proteins that prevent apoptosis or promote the degradation of oncogenic factors such as β-catenin.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, indicating potential use in developing new antibiotics or antimicrobial agents.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could inhibit enzymes related to glucose metabolism, making it a candidate for further exploration in diabetes management .

Industrial Applications

Beyond its biological applications, 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide is being investigated for its utility in various industrial processes:

  • Material Science : The compound's unique structure allows it to be used as a building block in organic synthesis and materials development. It may serve as a precursor for creating novel polymers or other functional materials.
  • Catalysis : Its chemical properties make it suitable for use as a catalyst in various organic reactions, potentially improving reaction efficiency and selectivity.
Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerHepG2<10
AntimicrobialE. coliNot specified
Enzyme Inhibitionα-glucosidaseNot specified

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide on HepG2 liver cancer cells. Results indicated significant induction of apoptosis and cell cycle arrest at low concentrations.
  • Antimicrobial Research : In vitro tests demonstrated the compound's effectiveness against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form specific interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues of Thiophene-2-Carboxamide Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Yield
  • Electron-Donating vs. Electron-Withdrawing Groups: The p-tolyl group (T-IV-B, 74% yield) enhances electron density, facilitating higher synthetic efficiency compared to nitro-substituted analogs (T-IV-H, 63%) .
Crystallography and Stability
  • Crystal Packing: N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions, lacking classical hydrogen bonds . The target compound’s methylbenzenesulfonamido group could introduce stronger hydrogen-bond donors (N–H, S=O), improving crystallinity.
  • Dihedral Angles :
    • In , the dihedral angle between thiophene and benzene rings (8.5–13.5°) influences molecular planarity. The target compound’s 3-methylphenyl group may increase steric hindrance, reducing planarity and altering binding modes .
Functional Group Impact
  • Sulfonamide vs.
  • Ester vs. Carboxamide :
    • Methyl 3-(N-methylmethylsulfonamido)thiophene-2-carboxylate () is an ester precursor; hydrolysis to the carboxamide could improve metabolic stability in vivo .

Biological Activity

3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, a sulfonamide group, and a carboxamide moiety, which contribute to its unique properties. The IUPAC name is 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide, with the molecular formula C19H20N2O3SC_{19}H_{20}N_2O_3S .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to affect the β-catenin pathway by inducing ubiquitination and subsequent proteasomal degradation of β-catenin, a key regulator in various signaling pathways associated with cancer progression .

MechanismDescription
β-catenin TargetingInduces ubiquitination and degradation in the proteasome
Interaction with EnzymesPotential inhibition or modulation of specific enzymes involved in signaling
Antimicrobial ActivityExhibits antibacterial and antifungal properties

Antimicrobial Properties

Research indicates that derivatives of thiophene-2-carboxamide compounds exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that similar compounds can inhibit the growth of various pathogens, suggesting potential therapeutic applications in treating infections .

Cytotoxic Effects

In vitro studies have shown that certain analogs of thiophene-2-carboxamide can exert cytotoxic effects against human tumor cell lines. The structure-activity relationship (SAR) indicates that modifications in the functional groups can enhance or reduce cytotoxicity, making it a candidate for further development in cancer therapies .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring significantly increased antibacterial potency .
  • Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic potential of related compounds on human cancer cell lines. Results showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Comparative Analysis with Related Compounds

The biological activity of 3-(N-methylbenzenesulfonamido)-N-(3-methylphenyl)thiophene-2-carboxamide can be compared to other sulfonamide derivatives:

Compound NameBiological Activity
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoateModerate antibacterial activity
N-(4-nitrophenylsulfonyl)benzamideAnticancer properties
3-formylchromone derivativesAntitumor and antimicrobial activities

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